molecular formula C19H19NO3 B2693211 N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide CAS No. 2034293-57-5

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide

Cat. No. B2693211
CAS RN: 2034293-57-5
M. Wt: 309.365
InChI Key: BDLXIITXLGKSAF-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a methoxy group, and an amide group. The benzofuran ring is a fused ring system that is planar. The methoxy group is an electron-donating group, and the amide group can participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzofuran ring might undergo electrophilic substitution reactions. The methoxy group, being an electron-donating group, could increase the electron density on the benzene ring, making it more susceptible to electrophilic attacks. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzofuran ring could contribute to its aromaticity and stability. The methoxy group could influence its polarity and solubility in different solvents .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have demonstrated promising anticancer potential. Researchers have identified specific benzofuran compounds with significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the mechanisms underlying this activity could lead to novel therapeutic strategies.

Antimicrobial Properties

Hydrazones, including those derived from benzofuran, possess antimicrobial characteristics. These compounds have shown activity against bacteria, fungi, and other pathogens. Researchers have explored their potential as antibacterial agents, which could contribute to combating drug-resistant strains . Further studies are needed to optimize their efficacy and safety profiles.

Anti-Inflammatory Effects

Certain benzofuran derivatives exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders. Investigating their mechanisms of action and potential clinical applications is crucial .

Antioxidant Activity

Benzofuran compounds have been investigated for their antioxidant effects. By scavenging free radicals, they may protect cells from oxidative damage. Understanding their structure-activity relationships and exploring their potential as natural antioxidants could have implications for health and disease prevention .

Sensor Materials

Hydrazones, including those derived from benzofuran, find applications in sensor technology. Researchers have used them to detect fluoride ions, cyanide ions, heavy metals, and toxic gases. Their versatility in sensor design makes them valuable for environmental monitoring and safety applications .

Hybrid Molecules

Combining different moieties with biological activities can lead to hybrid molecules. Benzofuran-based hybrids, with dual or synergistic effects, offer the potential for enhanced potency and reduced side effects. Researchers continue to explore these hybrid structures for therapeutic applications .

Future Directions

Future research on this compound could focus on elucidating its synthesis, exploring its reactivity, and investigating its potential biological activities. Given the known activities of many benzofuran derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13(11-17-12-15-5-3-4-6-18(15)23-17)20-19(21)14-7-9-16(22-2)10-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLXIITXLGKSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide

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